molecular formula C₆₃H₉₈N₁₈O₁₃S B549629 Substance P CAS No. 33507-63-0

Substance P

Cat. No. B549629
CAS RN: 33507-63-0
M. Wt: 1347.6 g/mol
InChI Key: ADNPLDHMAVUMIW-CUZNLEPHSA-N
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Description

Substance P (SP) is an 11-amino acid-long neuropeptide that is expressed by the central nervous system (CNS), the peripheral nervous system, and immune cells. SP is a member of the tachykinin (TAC) family of neuropeptides encoded by the TAC1 gene . It is released from sensory nerve endings and is widely present in nerve fibers. It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing .


Synthesis Analysis

This compound and its three analogs were synthesized through solid-phase procedure. The fully-protected peptide-resin was cleaved with anhydrous HF . In another study, a hybrid chimeric molecule, designated MSP9, containing the mu opioid receptor (MOR) agonist morphine covalently attached through a succinic acid linker to the SP receptor (SPR) agonist domain SP3-11 was formulated .


Molecular Structure Analysis

The molecular structure of this compound has been studied using Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD). The free acid form adopts an extended conformation at the N-terminus and a helical conformation at the C-terminal segment of the peptide in both water and methanol .


Chemical Reactions Analysis

This compound elicits its activity via interacting with the G protein-coupled neurokinin receptors (NKRs), including NK1R, NK2R, and NK3R. NKRs are expressed on the surface of various cell types, including the blood vessels and lymphatics endothelial cells, immune cells, fibroblasts, and neurons. Activation of NKRs stimulates inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) second messenger in a cell context-dependent manner .

Scientific Research Applications

1. Substance P as a Modulator of Nociception

This compound has evolved beyond its original identification as a pain transmitter. It plays a significant role in signaling the intensity of noxious or aversive stimuli. This redefinition of its role is supported by genetic studies in mice and the development of this compound antagonists, indicating its importance in central nervous system pathways related to psychological stress (DeVane, 2001).

2. This compound in Depression and Psychiatric Disorders

This compound is a key player in psychiatric research, particularly in depression. It is colocalized with neurotransmitters like serotonin, norepinephrine, and dopamine. Clinical studies on NK1 receptor antagonists, which block this compound, have shown potential in treating major depression with fewer side effects compared to traditional treatments (Schwarz & Ackenheil, 2002).

3. This compound in Inflammation and Immune Response

This compound is integral in inflammation and immune responses, where it mediates interactions between neurons and immune cells. Its role in cell-to-cell communication, through either paracrine or endocrine signaling, is crucial for immune cell proliferation and cytokine production (Mashaghi et al., 2016).

4. This compound in Dental Pain and Inflammation

This compound is pivotal in the onset and maintenance of dental pain and inflammation. Its concentration increases in conditions like caries, pulpitis, and during certain dental care procedures. Understanding its role can help in evaluating therapeutic strategies to modulate its effects in oral tissues (Sacerdote & Levrini, 2012).

5. This compound in Respiratory Disorders and COVID-19

This compound has been studied for its involvement in respiratory rhythm regulation and its role in cytokine storming during COVID-19. Its presence in the cardiovascular system, asthma, and other respiratory disorders highlights its multifaceted role in physiological and pathological processes (Mehboob et al., 2023).

Mechanism of Action

Substance P acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing . At the ileum, this compound causes contraction via a cholinergic pathway .

Safety and Hazards

Substance P should be handled with care. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes. In case of contact, wash off with soap and plenty of water .

Future Directions

While the future directions specific to Substance P are not explicitly mentioned in the search results, there is a growing appreciation of it as an inflammatory molecule acting analogous to a cytokine; its expression has been found in a variety of nonneuronal cells . This suggests that this compound could have potential therapeutic applications in the treatment of a variety of stress-related illnesses .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNPLDHMAVUMIW-CUZNLEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98N18O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1347.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33507-63-0
Record name Substance P
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Substance P
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Substance P exert its effects?

A1: this compound primarily acts by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor found on various cell types, including neurons, immune cells, and endothelial cells. [, , , ] This binding triggers intracellular signaling cascades, leading to diverse physiological effects, including pain transmission, inflammation, vasodilation, and immune modulation. [, , , , , , , ]

Q2: What is the role of this compound in pain perception?

A2: this compound, released from sensory nerve endings in the spinal cord, plays a crucial role in transmitting pain signals, particularly in sensitized states or hyperalgesia. [, ] It contributes to the increased sensitivity to pain following injury or inflammation. [, ]

Q3: Can you elaborate on the involvement of nitric oxide (NO) in this compound-induced vasodilation?

A3: Research suggests that this compound-mediated vasodilation, particularly in the forearm, is significantly mediated by nitric oxide (NO). [] Studies using NO synthase inhibitors like NG-monomethyl-L-arginine have shown substantial inhibition of this compound-induced vasodilation, indicating NO's crucial role in this process. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound is an undecapeptide with the molecular formula C63H98N18O13S and a molecular weight of 1347.63 g/mol. [, ]

Q5: How do structural modifications of this compound affect its activity?

A6: Studies using various this compound analogs reveal that modifications, especially at the N- and C-terminus, significantly impact its activity. Removing amino acids from the N-terminus considerably decreases potency, while C-terminal truncations render analogs almost inactive. []

Q6: Are there any specific amino acid sequences within this compound crucial for its activity?

A7: Research suggests that the C-terminal four-amino-acid sequence of this compound (phenylalanine-glycine-leucine-methionine-amide, FGLM) plays a crucial role in its biological activity. This tetrapeptide, in synergy with insulin-like growth factor-1 (IGF-1), significantly enhances the adhesion of corneal epithelial cells to the fibronectin matrix. [] This effect is mediated by up-regulating integrin α5 expression, suggesting the importance of this sequence for this compound's effects on cell adhesion and migration. []

Q7: Have NK1 receptor antagonists proven effective in treating pain in clinical trials?

A10: Despite promising preclinical findings demonstrating the ability of NK1 receptor antagonists to reduce pain in sensitized states, clinical trials have yielded inconsistent results. [] Factors contributing to this discrepancy between preclinical and clinical outcomes require further investigation.

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